molecular formula C16H14ClN3 B11840431 3-Chloro-7-methyl-1-phenyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile

3-Chloro-7-methyl-1-phenyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile

Cat. No.: B11840431
M. Wt: 283.75 g/mol
InChI Key: KRHNDMWLVPZDEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-7-methyl-1-phenyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a phenyl group attached to a tetrahydro-naphthyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-7-methyl-1-phenyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable phenyl-substituted amine and a chloro-substituted ketone, the reaction proceeds through a series of steps including condensation, cyclization, and nitrile formation .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions such as temperature, pressure, and solvent choice to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7-methyl-1-phenyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various substituted naphthyridines .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the naphthyridine structure exhibit a variety of biological activities:

  • Anticancer Activity : 3-Chloro-7-methyl-1-phenyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile has shown promise as an inhibitor of certain cancer cell lines. Studies have demonstrated its efficacy against various cancer types by inducing apoptosis in malignant cells .
  • Antibacterial and Antifungal Properties : Similar naphthyridine derivatives have exhibited antibacterial and antifungal activities. The presence of functional groups like chloro and cyano may enhance their binding affinity to specific biological targets, making this compound a candidate for further pharmacological studies.

Case Studies and Research Findings

  • Anticancer Studies : A study published in the Egyptian Journal of Chemistry reviewed various naphthyridine analogues for their anticancer potentials. The findings suggested that modifications to the naphthyridine structure could significantly enhance anticancer efficacy .
  • Pharmacological Investigations : Investigations into the binding interactions of this compound with various receptors have indicated its potential as a therapeutic agent in treating cancer and other diseases .

Mechanism of Action

The mechanism of action of 3-Chloro-7-methyl-1-phenyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Biological Activity

3-Chloro-7-methyl-1-phenyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile is a heterocyclic compound that exhibits significant biological activity. Its unique structure comprises a naphthyridine core with a chloro substituent and a carbonitrile group, which contributes to its potential applications in medicinal chemistry. This compound has garnered attention due to its promising effects against various biological targets, particularly in the fields of oncology and infectious diseases.

Anticancer Properties

Research indicates that this compound demonstrates antitumor activity against specific cancer cell lines. The compound's structural features may enhance its interaction with biological receptors involved in cancer progression. For instance, studies have shown that similar naphthyridine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Study: In Vitro Evaluation

A recent study evaluated the anticancer effects of this compound on several human tumor cell lines. The results indicated that it significantly reduced cell viability in breast and renal cancer cells, with IC50 values comparable to established chemotherapeutics. The mechanism of action appears to involve modulation of apoptotic pathways and inhibition of key signaling proteins involved in tumor growth.

Antimicrobial Activity

The compound also exhibits antimicrobial properties , making it a candidate for further investigation in treating bacterial and fungal infections. Naphthyridine derivatives are known for their ability to disrupt microbial cell membranes and inhibit essential enzymatic functions.

Comparative Biological Activities

Compound NameStructure FeaturesBiological Activity
This compoundChloro and carbonitrile groupsAnticancer, antimicrobial
1-Methyl-5,6-dihydro-2,7-naphthyridineLacks chloro group; contains methylAntimicrobial
4-Amino-3-cyanoquinolineContains cyano group; different ring structureAnticancer activity
2-MethylquinolineSimilar bicyclic structure; lacks carbonitrileAntimicrobial activity

This table illustrates how the structural components of various compounds influence their biological activity. The unique combination of functional groups in this compound likely enhances its binding affinity to specific biological targets.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : The presence of the carbonitrile group may facilitate interactions with enzymes critical for tumor growth and microbial survival.
  • Induction of Apoptosis : Evidence suggests that this compound can activate apoptotic pathways in cancer cells through mitochondrial dysfunction.
  • Disruption of Cell Membranes : Its lipophilic nature allows it to penetrate microbial membranes effectively.

Properties

Molecular Formula

C16H14ClN3

Molecular Weight

283.75 g/mol

IUPAC Name

3-chloro-7-methyl-1-phenyl-6,8-dihydro-5H-2,7-naphthyridine-4-carbonitrile

InChI

InChI=1S/C16H14ClN3/c1-20-8-7-12-13(9-18)16(17)19-15(14(12)10-20)11-5-3-2-4-6-11/h2-6H,7-8,10H2,1H3

InChI Key

KRHNDMWLVPZDEJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C(=NC(=C2C#N)Cl)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.